
tert-Butyl (2,3-dibromopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,3-dibromopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a dibromopropyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,3-dibromopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
tert-Butyl (2,3-dibromopropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted carbamates, where the bromine atoms are replaced by the nucleophiles.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
科学的研究の応用
tert-Butyl (2,3-dibromopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamates.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-Butyl (2,3-dibromopropyl)carbamate involves its interaction with nucleophiles and enzymes. The carbamate group can be hydrolyzed by esterases to release the corresponding amine, which can then participate in further biochemical reactions. The dibromopropyl group can undergo nucleophilic substitution, leading to the formation of various substituted products.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the dibromopropyl group.
tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of a dibromopropyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidinyl group with two oxo groups.
Uniqueness
tert-Butyl (2,3-dibromopropyl)carbamate is unique due to the presence of the dibromopropyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
特性
分子式 |
C8H15Br2NO2 |
|---|---|
分子量 |
317.02 g/mol |
IUPAC名 |
tert-butyl N-(2,3-dibromopropyl)carbamate |
InChI |
InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
KOMMXOANUJIAMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


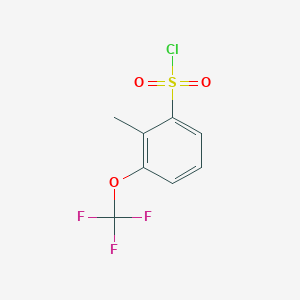

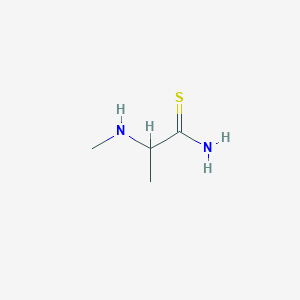
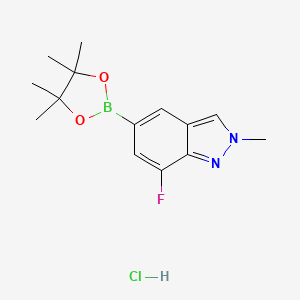
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)

![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
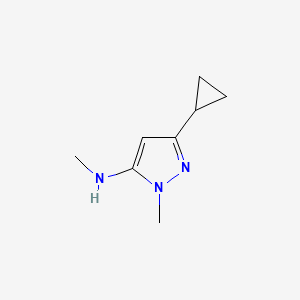


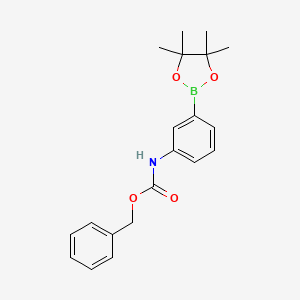

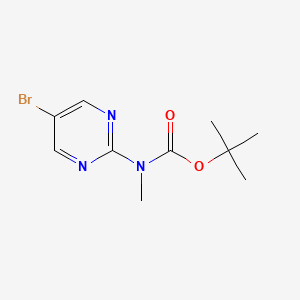
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
